N-[2-(2,5-Dioxoimidazolidin-1-yl)ethyl]prop-2-enamide
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Overview
Description
N-[2-(2,5-Dioxoimidazolidin-1-yl)ethyl]prop-2-enamide is a chemical compound characterized by the presence of an imidazolidinone ring and a prop-2-enamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,5-Dioxoimidazolidin-1-yl)ethyl]prop-2-enamide typically involves the reaction of an imidazolidinone derivative with an appropriate acrylamide. The reaction conditions often include the use of a base, such as sodium hydroxide, to facilitate the nucleophilic attack on the acrylamide. The reaction is usually carried out in a polar solvent, such as dimethyl sulfoxide (DMSO), at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and automated systems can further enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,5-Dioxoimidazolidin-1-yl)ethyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction can produce amine derivatives.
Scientific Research Applications
N-[2-(2,5-Dioxoimidazolidin-1-yl)ethyl]prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein binding studies.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(2,5-Dioxoimidazolidin-1-yl)ethyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved may include signal transduction pathways that regulate cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-[2-(2,5-Dioxoimidazolidin-1-yl)ethyl]prop-2-enamide analogs: Compounds with similar structures but different substituents.
Imidazolidinone derivatives: Compounds containing the imidazolidinone ring but with different functional groups.
Uniqueness
This compound is unique due to its specific combination of the imidazolidinone ring and the prop-2-enamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[2-(2,5-dioxoimidazolidin-1-yl)ethyl]prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O3/c1-2-6(12)9-3-4-11-7(13)5-10-8(11)14/h2H,1,3-5H2,(H,9,12)(H,10,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZCVYXMAFQVUKI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCN1C(=O)CNC1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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